molecular formula C14H18N2O6 B8718795 Boc-4-nitro-L-phenylalanine

Boc-4-nitro-L-phenylalanine

Cat. No.: B8718795
M. Wt: 310.30 g/mol
InChI Key: YWMPBLACXWNJLS-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-nitro-L-phenylalanine is a synthetic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a nitrophenyl group, and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-nitro-L-phenylalanine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alcohol with a carbonyl compound under acidic conditions to form the ethoxycarbonyl group.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Alanine: The final step involves coupling the ethoxycarbonyl and nitrophenyl intermediates with (S)-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-4-nitro-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted ethoxycarbonyl derivatives.

Scientific Research Applications

Boc-4-nitro-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-4-nitro-L-phenylalanine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxycarbonyl group may facilitate the compound’s binding to proteins or other macromolecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1(S)-ethoxycarbonyl-2-(4-aminophenyl)ethyl]-(S)-alanine: Similar structure but with an amino group instead of a nitro group.

    N-[1(S)-ethoxycarbonyl-2-(4-methylphenyl)ethyl]-(S)-alanine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]propanoic acid

InChI

InChI=1S/C14H18N2O6/c1-3-22-14(19)12(15-9(2)13(17)18)8-10-4-6-11(7-5-10)16(20)21/h4-7,9,12,15H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1

InChI Key

YWMPBLACXWNJLS-CABZTGNLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N[C@@H](C)C(=O)O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(C)C(=O)O

Origin of Product

United States

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